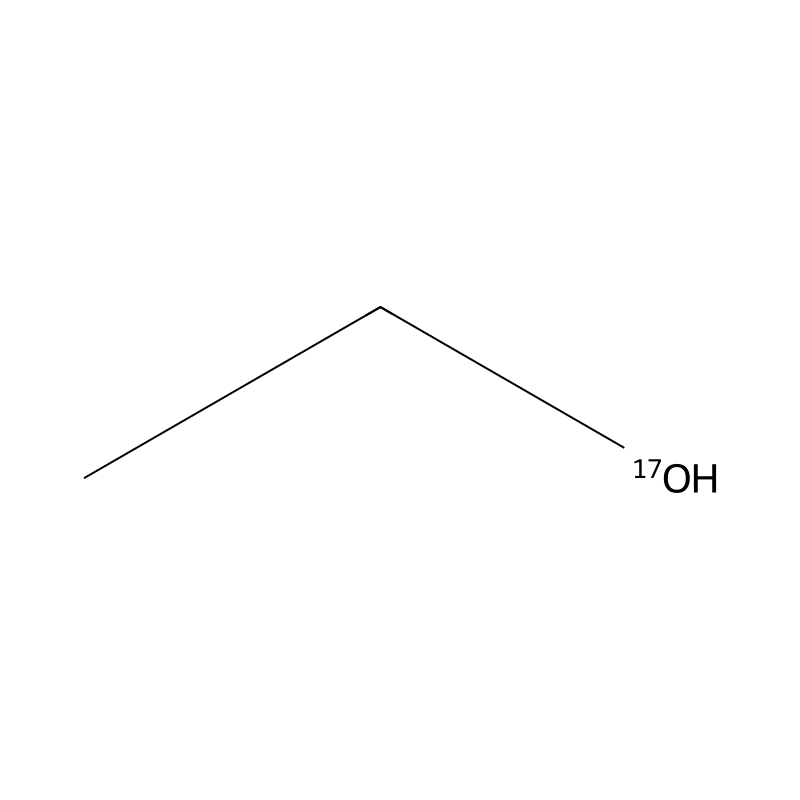

Ethanol-17O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Fundamental Principles and Challenges of ¹⁷O NMR

Oxygen-17 is a quadrupolar nucleus with a spin quantum number (I) of 5/2 [1]. Unlike 'spin-1/2' nuclei (e.g., ¹H, ¹³C), quadrupolar nuclei have an electric quadrupole moment that interacts strongly with electric field gradients in molecules, which is the dominant factor affecting their NMR properties [1] [2].

The table below summarizes the key properties and inherent challenges of the ¹⁷O nucleus for NMR spectroscopy [3].

| Property | Value / Characteristic | Implication for NMR |

|---|---|---|

| Spin Quantum Number (I) | 5/2 | Quadrupolar nucleus |

| Natural Abundance | 0.037% - 0.04% | Very low sensitivity at natural abundance; typically requires isotopic labeling |

| Receptivity Relative to ¹H | 1.11 × 10⁻⁵ (at natural abundance) | Inherently very low sensitivity |

| Chemical Shift Range | ~1160 ppm | Very sensitive to chemical environment |

| Reference Compound | D₂O (H₂O also commonly used) | - |

| Linewidth of Reference | 69 Hz (reported for D₂O) | Broad signals even for small molecules |

Technical Advances and Experimental Methodologies

To overcome these challenges, researchers employ a combination of advanced techniques.

Sample Preparation: Isotopic Labeling

Given its low natural abundance, ¹⁷O isotopic enrichment is often essential for studying molecules beyond simple solvents [1] [4]. This is especially true for proteins and complex materials, though it can be costly [3] [5].

NMR Techniques: Solution vs. Solid State

The experimental approach differs significantly between solution and solid-state samples due to the nature of quadrupolar relaxation.

- Solution-State NMR: For large, slowly tumbling molecules like proteins, the Quadrupolar-Central-Transition (QCT) method can be used. Theory predicts that under slow motion conditions, the central transition signal narrows, allowing for high-resolution spectra even in solution [1] [2].

- Solid-State NMR: This is a highly successful approach. Key methods include:

- Magic-Angle Spinning (MAS): Rapidly spinning the sample at a specific angle (54.74°) to average out anisotropic interactions, significantly narrowing the broad NMR lines [1] [4] [2].

- High Magnetic Fields: Using the highest possible magnetic fields helps to reduce second-order quadrupolar broadening of the central transition [1] [4].

- Indirect Detection: Sensitivity can be dramatically improved by detecting the sensitive ¹H signal instead of the weak ¹⁷O signal directly, using specially designed NMR probes that enable fast MAS [4].

Computational Methods: DFT Calculations

Density Functional Theory (DFT) calculations are indispensable for interpreting ¹⁷O NMR spectra [6]. They are used to predict NMR parameters like the quadrupolar coupling constant (Cq), asymmetry parameter (ηQ), and chemical shift (δ), which are then matched with experimental data to extract detailed structural information [7].

Application Workflows in Research

The following diagram illustrates two primary pathways for conducting ¹⁷O NMR studies, depending on the state of the sample.

Key Applications with Examples

¹⁷O NMR provides critical information in various fields, particularly where oxygen atoms play a functional role.

| Field of Application | Specific Use Case | Key Insight from ¹⁷O NMR |

|---|---|---|

| Biomolecular Studies | Protein Structure & Folding | Probe oxygen atoms involved in hydrogen bonding, which is crucial for secondary structure (α-helices, β-sheets) [2]. |

| Materials Science | Single-Atom Catalysts (e.g., Pt₁/CeO₂) | Reveal the precise local coordination environment of metal atoms (e.g., square planar vs. octahedral) by detecting distinct ¹⁷O signals, directly linking structure to catalytic activity [7]. |

| Medicinal Chemistry & Imaging | MR Water Tracer Imaging (MR-WTI) | Track water dynamics in the body using ¹⁷O-labeled water as a safe, stable isotope tracer, enabling studies of fluid flow in the brain (glymphatic system) and other organs [5]. |

Future Outlook

The integration of ¹⁷O NMR into the biomolecular toolkit represents a significant achievement [4]. Future directions include:

- Method Development: Further refinement of pulse sequences and hardware (e.g., faster MAS probes, higher fields) to enhance sensitivity and resolution [8].

- Broader Biomolecular Applications: Increased use for studying protein-ligand interactions, enzyme mechanisms, and membrane proteins [1] [2].

- Computational Integration: Tighter coupling between experiment and advanced DFT/Machine Learning models for faster and more accurate spectral analysis [6].

References

- 1. 17 O NMR studies of organic and biological molecules in ... [sciencedirect.com]

- 2. 17O NMR Spectroscopy: A Novel Probe for Characterizing ... [mdpi.com]

- 3. ( 17 O) Oxygen NMR [chem.ch.huji.ac.il]

- 4. Integration of 17O into the Biomolecular Toolkit [nationalmaglab.org]

- 5. Magnetic Resonance Water Tracer Imaging Using 17O ... [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Frontiers of Computational NMR: Methods ... [pmc.ncbi.nlm.nih.gov]

- 7. Revealing the structure-activity relationship of Pt 1 /CeO 2 ... [nature.com]

- 8. 17 O NMR relaxation measurements for investigation of ... [sciencedirect.com]

how does 17O labeling affect molecular properties

Core Principles of 17O Labeling

Oxygen-17 is the only stable, NMR-active isotope of oxygen. However, its natural abundance is very low (0.037%) and it has a low gyromagnetic ratio, leading to poor inherent NMR sensitivity [1]. 17O labeling is the process of enriching molecules with the 17O isotope at specific sites to overcome these limitations.

The key to its utility lies in the sensitivity of the 17O nucleus to its local environment. Its NMR parameters, such as chemical shift and quadrupolar coupling constant, are highly sensitive to bonding, hydrogen bonding, and other intermolecular interactions [2] [1]. Introducing the 17O label makes the oxygen atoms "visible," allowing researchers to measure these parameters and extract detailed structural and dynamic information.

Effects on Measurable Properties and Technical Considerations

The following table summarizes the key NMR parameters and physical properties that are measured or affected in 17O labeling studies.

| Property / Parameter | Effect of 17O Labeling | Technical Implication & Utility |

|---|---|---|

| NMR Sensitivity [1] | Enables detection via NMR | Makes atomic-level study of oxygen-containing materials feasible. |

| Quadrupolar Coupling (CQ) [2] [1] | Becomes measurable | Sensitive to local bonding symmetry and strength; used to distinguish between similar sites (e.g., siloxane vs. silanol). |

| Chemical Shift (δiso) [3] [1] | Becomes measurable | Sensitive to the chemical environment (e.g., Si-O-Si vs. Si-O-Ti); large shift range (~250 ppm in solution, >1000 ppm in solids) helps resolve different sites. |

| Molecular Mass & Physical Properties | Theoretically increased | The isotopic effect is negligible for practical purposes; does not alter the material's chemical reactivity or physical behavior in a significant way [2]. |

| Relaxation Rates [1] | Provides a fast relaxation mechanism | Allows for rapid signal averaging in NMR experiments and is useful for in-vivo Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI). |

While 17O labeling is experimentally demanding, it does not require exotic conditions. The ball milling protocol for silica, for example, is performed under ambient temperature and pressure [2].

Detailed Experimental Protocols

Here are detailed methodologies for two key 17O labeling applications cited in recent literature.

Surface Labeling of Silica via Ball Milling

This protocol describes a mechanochemical method for selectively enriching the surface of fumed silica, widely used for its cost-efficiency and user-friendliness [2].

- Primary Material: Fumed silica nanoparticles (e.g., Aerosil 200).

- 17O Source: 17O-enriched water (H217O).

- Equipment: A ball mill. A zirconia milling jar and zirconia balls are recommended to minimize metallic impurities that can interfere with NMR.

- Procedure:

- Place the fumed silica powder into the milling jar.

- Add a small, controlled volume of H217O to the jar using the Liquid-Assisted Grinding (LAG) approach. The amount of water is optimized to aid the mechanochemical reaction without making the mixture a paste.

- Mill the mixture for a short duration (e.g., up to 15 minutes). Milling time can modulate the enrichment level.

- After milling, the sample may be dried and optionally given a mild heat treatment under vacuum to remove physisorbed water and stabilize the surface.

- Verification: The success of surface-selective labeling is confirmed through techniques like Large-Geometry Secondary-Ion Mass Spectrometry (LG-SIMS) for enrichment levels and 17O NMR to identify specific surface sites (siloxane and silanol bonds) [2].

Probing the Structure of a Single-Atom Catalyst (Pt1/CeO2)

This protocol uses 17O labeling to resolve the detailed local coordination environment of a platinum single-atom catalyst, which is critical for understanding its activity [3].

- Material Preparation: CeO2 nanoparticles are first synthesized or obtained. The 17O enrichment of the CeO2 support can be achieved by exchanging the native oxygen with 17O2 gas at elevated temperatures.

- Catalyst Synthesis: The Pt1/CeO2 catalyst is prepared. In one method, an oxidized Pt cluster catalyst (PtnOx/CeO2) is treated with 8.4 vol.% H2O(g)/Ar at 750 °C for 9 hours, which disperses the clusters into isolated, single Pt atoms embedded in the CeO2 lattice [3].

- 17O Solid-State NMR Spectroscopy:

- Experiment: Direct polarization (DP) magic angle spinning (MAS) NMR is typically used.

- Conditions: Experiments are performed at high magnetic fields (e.g., 35.2 T) to enhance resolution and sensitivity.

- Analysis: The 17O NMR spectrum of the pure CeO2 support shows signals from surface and bulk oxygen. After Pt incorporation, new peaks appear at lower frequencies (e.g., around 500 ppm and 655 ppm for different Pt coordinations). These new signals are attributed to oxygen atoms in the immediate coordination sphere of the Pt single atoms [3].

- Data Interpretation: The measured NMR chemical shifts are combined with Density Functional Theory (DFT) calculations of NMR parameters for candidate structures. This combined approach allows researchers to determine the precise coordination geometry of the Pt atom (e.g., square planar vs. octahedral) [3].

Experimental Workflow Visualization

The diagram below outlines the general workflow for a 17O labeling and analysis study.

For the specific protocol of surface labeling silica via ball milling, the process can be visualized as follows.

References

research on 17O labeled ethanol metabolites

Method for 17O-Labeling of Fatty Acids

Fatty Acid Ethyl Esters (FAEEs) are significant non-oxidative metabolites of ethanol [1] [2]. The following table summarizes two mechanochemical procedures for 17O/18O-isotope labeling of fatty acids, which could be adapted for research on ethanol metabolites.

| Procedure | Key Steps | Key Applications & Findings |

|---|

| CDI-Activation/Hydrolysis [3] | 1. Activation: Carboxylic acid activated with 1,1'-carbonyldiimidazole (CDI). 2. Hydrolysis: Activated intermediate milled with small excess (2-3 equiv.) of H₂¹⁷O. | • Applied to saturated (C12-C18) & unsaturated fatty acids. • High yield (≥80%) & high enrichment (≥39%). • Hydrolysis time increases with fatty acid chain length. | | Saponification [3] | 1. One-pot saponification: Ester derivative milled with a base (e.g., KOH) in the presence of H₂¹⁷O. | • Enabled first-time enrichment of sensitive PUFAs (e.g., DHA). • Avoids the activation intermediate step. |

The experimental workflow for these procedures is outlined in the diagram below.

Experimental pathways for 17O-labeling of fatty acids via mechanochemistry.

Key Advantages of the Methodology

This mechanochemical approach addresses a significant gap in the availability of 17O-labeled fatty acids [3]. Its key advantages include:

- Cost-Efficiency: Uses only microliter quantities of expensive H₂¹⁷O, making gram-scale synthesis feasible [3].

- Ambient Conditions: Reactions proceed at room temperature and pressure, minimizing side reactions [3].

- Broad Substrate Scope: The saponification method, in particular, successfully labels sensitive long-chain polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) for the first time [3].

Research Context and Potential

Understanding the metabolism of ethanol is crucial, as it leads to the formation of compounds that contribute to organ toxicity, including liver disease [2]. While the search results did not contain a specific protocol for 17O-labeled ethanol, they highlight the importance of ethanol metabolites like Fatty Acid Ethyl Esters (FAEEs), which are formed via non-oxidative metabolism and have been implicated in mitochondrial damage and cellular toxicity [1] [2].

Therefore, the ability to synthesize 17O-labeled fatty acids and their esters opens avenues for:

- Mechanistic Studies: Using 17O NMR to investigate the structure and reactivity of complex biomolecules and materials [3].

- Toxicology Research: Tracing the metabolic fate and understanding the mechanisms of toxicity of FAEEs and related compounds.

References

- 1. Nonoxidative ethanol metabolism in humans—from biomarkers to... [pmc.ncbi.nlm.nih.gov]

- 2. Pathogenic mechanisms and regulatory factors involved in alcoholic... [translational-medicine.biomedcentral.com]

- 3. Cost-efficient and user-friendly 17 /18 O procedures of fatty... O labeling [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Ethanol-17O Chemical Shift Characterization

Introduction to ¹⁷O NMR Spectroscopy

Oxygen-17 Nuclear Magnetic Resonance (¹⁷O NMR) spectroscopy represents a powerful yet underutilized analytical technique for investigating the molecular structure and dynamics of oxygen-containing compounds, with particular relevance to ethanol characterization. Despite its challenges, including low natural abundance (0.037%) and quadrupolar characteristics (I = 5/2), ¹⁷O NMR provides unique insights into hydrogen bonding, molecular interactions, and electronic environments that are difficult to obtain through other NMR-active nuclei [1] [2]. The exceptional chemical shift range of oxygen-17 (over 1600 ppm) renders it highly sensitive to minor changes in chemical environment, making it particularly valuable for studying ethanol microstructure and solvation effects [2].

The application of ¹⁷O NMR to ethanol research has evolved significantly since the first detection of ¹⁷O NMR signals in ethanol in 1951 [1]. Recent technical advancements in both solution-state and solid-state NMR methodologies, coupled with improved isotopic enrichment protocols, have revitalized interest in this technique for characterizing biomolecules and organic compounds [1]. For ethanol specifically, ¹⁷O NMR provides a direct probe for investigating hydrogen-bonding dynamics, solvent effects, and molecular structure under various conditions ranging from dilute solutions to the gas phase [3].

Fundamental ¹⁷O NMR Properties of Ethanol

Experimental Chemical Shift Values

The ¹⁷O NMR chemical shift of ethanol varies significantly depending on experimental conditions, reflecting changes in hydrogen bonding and molecular aggregation. The table below summarizes reported chemical shift values for ethanol under different conditions.

Table 1: Experimental ¹⁷O NMR Chemical Shifts of Ethanol

| Sample Condition | Chemical Shift (ppm) | Reference Standard | Line Width (Δ1/2) | Citation |

|---|---|---|---|---|

| Neat liquid ethanol | 5.9 ppm | Liquid water (δ = 0.0 ppm) | ~200 Hz | [3] |

| Gas phase (extrapolated to zero-pressure) | Not explicitly reported | Liquid water (δ = 0.0 ppm) | Not reported | [3] |

| Alcohols (general range) | -50 to +70 ppm | Liquid water (δ = 0.0 ppm) | Not applicable | [4] |

The substantial line width observed for ethanol's ¹⁷O NMR signal (approximately 200 Hz in neat liquid) primarily results from efficient quadrupolar relaxation of the oxygen nucleus and hydrogen bonding exchange processes [3]. This broadening presents challenges for spectral resolution but simultaneously provides information about molecular dynamics and intermolecular interactions.

Comparative ¹⁷O Chemical Shifts of Oxygen-Containing Functional Groups

Understanding ethanol's ¹⁷O NMR characteristics requires comparison with other oxygen-containing functional groups. The following table presents chemical shift ranges for relevant organic compounds.

Table 2: Characteristic ¹⁷O NMR Chemical Shifts of Selected Organic Functional Groups

| Functional Group | Compound Category | Chemical Shift Range (ppm) | Subtype Differences | Citation |

|---|---|---|---|---|

| Alcohols | Aliphatic alcohols | -50 to +70 | - | [4] |

| Ethers | Dialkyl ethers | -20 to +90 | - | [4] |

| Carbonyl Compounds | Carboxylic acids | 225-250 | - | [4] |

| Carbonyl Compounds | Esters | 235-250 (carbonyl O) | - | [4] |

| Carbonyl Compounds | Aldehydes | 545-625 | - | [4] |

| Carbonyl Compounds | Ketones | 545-580 | - | [4] |

| Carbonyl Compounds | Anhydrides | 240-255 (O1), 330-385 (O2) | Bridging vs. carbonyl O | [4] |

The relatively low chemical shift of ethanol's oxygen nucleus compared to carbonyl-containing compounds reflects the electron density around the oxygen atom and the absence of π-bonding character. The position of ethanol within the general alcohol range (-50 to +70 ppm) is sensitive to experimental conditions such as concentration, temperature, and solvent environment [4].

Experimental Methodologies for Ethanol-¹⁷O Characterization

Sample Preparation Protocols

Sample preparation is critical for successful ¹⁷O NMR characterization of ethanol due to sensitivity limitations. The following protocols are recommended:

Neat Liquid Samples: For pure ethanol characterization, use neat liquid samples in standard 5mm NMR tubes. The sample volume should be optimized for the specific probe being used, typically 500-600 μL for 5mm probes [2]. To minimize interference from water, ensure careful drying of ethanol using appropriate molecular sieves or drying agents.

Isotopic Enrichment: For enhanced sensitivity, ¹⁷O-enriched ethanol is recommended. This is particularly important for gas-phase studies or investigations of dilute solutions [3]. Synthetic protocols for ¹⁷O-labeled ethanol typically involve nucleophilic substitution reactions using ¹⁷O-enriched water or other oxygen sources.

Solvent Considerations: When solvents are necessary, select deuterated solvents without oxygen atoms to minimize interference. For solution-state studies requiring locking signals, use solvent capillaries or annular inserts with deuterated solvents such as benzene-d₆ [3].

Gas-Phase Samples: For gas-phase NMR measurements, prepare samples by condensation of ethanol vapor with buffer gases (Xe or SF₆) in calibrated vacuum lines sealed in glass ampoules (4 mm o.d., ~0.25 ml volume). These ampoules are then fitted into standard 5mm thin-walled NMR tubes with liquid benzene-d₆ in the annular space for locking [3].

NMR Acquisition Parameters

Optimal acquisition parameters for ethanol-¹⁷O NMR have been established through empirical testing:

Pulse Sequences: Standard one-pulse experiments (zg in Bruker terminology) without decoupling are typically sufficient for ethanol-¹⁷O detection [2]. For applications requiring enhanced baseline characteristics, sequences incorporating acoustic ringing suppression (such as "aring" sequences in Bruker libraries) may be beneficial.

Pulse Calibration: Determine the 90° pulse width empirically using a sample of D₂O or ¹⁷O-enriched water. Typical values range between 15-30 μs at -6dB using a 300W amplifier [2]. These values should be recorded in the prosol table for future experiments.

Acquisition Parameters: The established parameters for effective ethanol-¹⁷O detection include:

- Spectral Width: 100,000 Hz (initially, then optimized after signal localization)

- Acquisition Time: 0.04 seconds

- Recycle Delay: 0.1 seconds

- Line Broadening: 50 Hz

- Number of Scans: Several thousand (e.g., 6,393 scans for a 15-minute experiment on a 300 MHz spectrometer) [2]

Dead Time Adjustment: Increase the dead time (de) to tens of microseconds (e.g., 35 μs) to accommodate probe ringing effects, which can be particularly problematic for ¹⁷O detection [2].

Experimental workflow for this compound NMR characterization

Referencing and Calibration

Chemical shift referencing for ethanol-¹⁷O NMR typically uses liquid water as an external standard (δ = 0.0 ppm) [3] [2]. For precise measurements:

- Use external referencing methods with capillary inserts to avoid solvent effects on the reference compound

- For gas-phase studies, apply careful extrapolation to zero-pressure limits to obtain values representative of isolated molecules [3]

- Maintain consistent temperature during acquisition, as chemical shifts exhibit temperature dependence, particularly for exchangeable protons and hydrogen-bonded systems

Factors Influencing Ethanol-¹⁷O Chemical Shifts

Physical State and Phase Considerations

The physical state of ethanol significantly impacts its ¹⁷O NMR parameters, particularly the chemical shift and line width:

Liquid Phase: In neat liquid ethanol at room temperature, the ¹⁷O chemical shift appears at approximately 5.9 ppm relative to water, with a line width of about 200 Hz. This significant broadening primarily results from quadrupolar relaxation and hydrogen bonding exchange processes [3].

Gas Phase: ¹⁷O NMR studies of ethanol in the gas phase reveal upfield shifts compared to the liquid phase, reflecting decreased hydrogen bonding in the gaseous state. The shielding constants extrapolated to zero-pressure limit represent values for isolated ethanol molecules, providing benchmarks for theoretical calculations [3].

Supercritical Conditions: Under supercritical conditions, ¹⁷O NMR parameters reflect modified hydrogen bonding patterns. High-pressure NMR studies combined with molecular dynamics simulations have confirmed the persistence of hydrogen bonding even in supercritical ethanol [3].

Hydrogen Bonding and Solvent Effects

Hydrogen bonding represents the most significant factor influencing ethanol's ¹⁷O NMR parameters:

Concentration Dependence: The ¹⁷O chemical shift of ethanol exhibits pronounced concentration dependence in aqueous solutions, reflecting changes in hydrogen bonding network dynamics. Dilution with water progressively modifies the chemical shift toward values characteristic of water-alcohol complexes [3].

Temperature Effects: Increasing temperature generally results in upfield shifts of the ¹⁷O resonance due to decreased hydrogen bonding strength and population. Temperature studies provide insights into the thermodynamics of hydrogen bond formation in ethanol [3].

Isotope Effects: Deuterium substitution (CH₃CH₂OD) induces measurable isotopic perturbations on the ¹⁷O chemical shift, providing insights into zero-point vibrational contributions to nuclear shielding [3].

Factors affecting this compound NMR chemical shifts

Technical Challenges and Advanced Methodologies

Addressing Sensitivity and Resolution Limitations

The principal challenges in ethanol-¹⁷O NMR spectroscopy stem from the low natural abundance (0.037%) and quadrupolar nature (I = 5/2) of the ¹⁷O nucleus, which collectively result in poor sensitivity and broad resonance lines [1] [2]. Several strategies have been developed to overcome these limitations:

Signal Enhancement Techniques: The most straightforward approach involves signal averaging with extended acquisitions. For example, quality spectra can be obtained within 15 minutes on a 300 MHz spectrometer using approximately 6,400 scans with short recycle delays (0.1s) [2]. For more challenging applications, polarization transfer techniques from protons to oxygen may offer sensitivity improvements.

Isotopic Enrichment: The most effective sensitivity enhancement strategy employs ¹⁷O-labeled ethanol, which dramatically improves signal-to-noise ratio by increasing the abundance of NMR-active oxygen nuclei [3] [1]. This approach is particularly valuable for gas-phase studies or investigations of dilute solutions.

High-Field Instruments: Operating at ultra-high magnetic fields (≥ 800 MHz) provides significant benefits for ¹⁷O detection by increasing both sensitivity and spectral resolution. The theoretical framework of nuclear quadrupole relaxation predicts that the central transition signal narrows under slow-motion conditions (ω₀τc >> 1) for half-integer quadrupolar nuclei like ¹⁷O [1].

Specialized NMR Approaches

Advanced NMR methodologies have been developed specifically for challenging ¹⁷O applications:

Solid-State ¹⁷O NMR: For solid ethanol characterization or ethanol in restricted environments, Magic Angle Spinning (MAS) solid-state NMR techniques can significantly narrow the ¹⁷O resonance by averaging anisotropic interactions [1]. This approach has revealed detailed information about hydrogen bonding and molecular dynamics in solid-state alcohol systems.

Relaxation Studies: Analysis of ¹⁷O relaxation parameters provides unique insights into molecular dynamics and hydrogen bonding lifetimes in ethanol. The quadrupolar relaxation mechanism dominates for ¹⁷O, making it particularly sensitive to molecular reorientation and chemical exchange processes [3].

Gas-Phase NMR: Implementation of specialized gas-phase NMR techniques allows investigation of isolated ethanol molecules, free from intermolecular interactions. These studies provide benchmark data for theoretical calculations and insights into intrinsic molecular properties [3].

Research Applications and Future Perspectives

Current Research Applications

Ethanol-¹⁷O NMR characterization finds applications across multiple research domains:

Hydrogen Bonding Studies: ¹⁷O NMR serves as a sensitive probe for investigating hydrogen bonding dynamics in ethanol and ethanol-water mixtures. The chemical shift and line width parameters provide quantitative information about hydrogen bond strength and persistence times [3].

Biomolecular Research: In biomedical contexts, ¹⁷O NMR methodologies contribute to understanding ethanol distribution in biological tissues, including brain imaging studies using MRI techniques [3]. These applications leverage the non-invasive nature of magnetic resonance for in vivo investigations.

Materials Characterization: For materials science applications, ¹⁷O NMR provides insights into surface interactions and confinement effects when ethanol is incorporated into porous materials or used as a solvent in synthesis processes.

Analytical Chemistry: Quantitative determination of ethanol content in complex mixtures represents another practical application, particularly when ¹⁷O enrichment is employed to enhance specificity [3].

Emerging Trends and Future Directions

The future development of ethanol-¹⁷O NMR spectroscopy is likely to focus on several promising areas:

Ultra-High Field Applications: Ongoing advancements in magnet technology will further improve ¹⁷O NMR capabilities, particularly for biomolecular applications where sensitivity and resolution remain limiting factors [1].

Computational Integration: Increased integration with computational chemistry methods will enhance the interpretation of ¹⁷O NMR parameters, particularly for understanding nuclear shielding phenomena and hydrogen bonding dynamics [3].

Hyperpolarization Techniques: Emerging signal enhancement methods, such as dynamic nuclear polarization (DNP), may revolutionize ¹⁷O NMR applications by dramatically improving sensitivity, potentially enabling entirely new classes of experiments [1].

In Situ Methodologies: Development of specialized flow systems and reaction monitoring capabilities will expand applications for studying ethanol as a solvent or reactant in chemical processes using ¹⁷O NMR detection.

Conclusion

References

- 1. 17O NMR Spectroscopy: A Novel Probe for Characterizing ... [pmc.ncbi.nlm.nih.gov]

- 2. University of Ottawa NMR Facility Blog: 17O NMR [u-of-o-nmr-facility.blogspot.com]

- 3. Multinuclear NMR spectroscopy of ethanol isotopic forms in ... [sciencedirect.com]

- 4. - Steffen's 17 Pages O chemical shifts Chemistry [wissen.science-and-fun.de]

handling and storage guidelines for Ethanol-17O

Chemical Stability and Storage of Pure Ethanol

For pure ethanol as a chemical solvent, the shelf life is considered indefinite when stored properly. The primary concerns are not chemical degradation but rather evaporation, absorption of moisture, and maintaining concentration, which are critical for analytical techniques [1].

The table below summarizes the key storage guidelines for pure ethanol:

| Factor | Recommended Condition | Rationale & Key Considerations |

|---|---|---|

| Shelf Life | Indefinite | Does not degrade under proper storage; main risk is evaporation altering concentration [1]. |

| Container | Well-sealed | Prevents evaporation and absorption of atmospheric water vapor [1]. |

| Environment | Cool, dry, well-ventilated area | |

| Light | Away from direct light | Heat and light are extreme conditions that could theoretically promote degradation to acetaldehyde [1]. |

| Heat | Away from ignition sources | Ethanol is highly flammable and should be stored in an approved safety cabinet with other flammable solvents [1]. |

Experimental Data on Ethanol Stability in Solution

Research into ethanol stability in biological matrices reveals that stability is highly dependent on storage conditions, which is relevant for experimental use.

The following table summarizes findings from forensic and clinical studies on ethanol stability in blood samples:

| Storage Temperature | Container & Additives | Observed Stability & Key Findings |

|---|---|---|

| -20 °C | Plasma samples in airtight tubes | Significant decrease observed after 4-5 months. Stability for re-analysis is recommended for up to 3-4 months [2]. |

| 4 °C | Tubes with sodium fluoride preservative | Significant ethanol decay observed after one month in whole blood samples [3]. |

| 25 °C | Varying air space in container | Ethanol decay rate increases with higher storage temperature and larger air space in the container [3]. |

Handling and Safety Protocols

Ethanol is a highly flammable chemical, and its handling requires rigorous safety measures.

OSHA PSM Standard Compliance Flow

- Engineering Controls: Store ethanol in a dedicated, approved flammable storage cabinet with adequate ventilation [1].

- Administrative Controls: Facilities must comply with the OSHA Process Safety Management (PSM) Standard (29 CFR 1910.119) if the process involves more than 10,000 pounds of ethanol. Flammable liquids in atmospheric tanks used only for storage are typically exempt from PSM requirements, but interconnected vessels in a process are not [4].

- Personal Protective Equipment (PPE): Use appropriate PPE for handling flammable liquids, including chemical-resistant gloves and safety goggles.

Critical Considerations for Ethanol-17O

For your work with the isotopically labeled compound This compound, you must build upon the general guidelines with specific precautions:

- Consult the Manufacturer: The most authoritative source for specific handling, stability, and storage information for this compound will be the safety data sheet (SDS) and technical guide provided by the chemical supplier.

- Prevent Isotopic Scrambling and Exchange: A primary concern with labeled compounds is the potential for the 17O isotope to exchange with 16O from atmospheric moisture or solvents. This means container sealing is even more critical than for regular ethanol. Storing the chemical over molecular sieves or in a sealed environment under an inert atmosphere like argon may be necessary.

- Verify Analytical Specificity: Ensure that your analytical methods (like NMR) are calibrated and specific enough to distinguish this compound from any potential degradation products or contaminants.

References

Application Note: (^{17}\mathrm{O}) QNMR for the Analysis of Oxygenates

This document outlines a methodology for the quantification of oxygenates, such as ethanol, in complex mixtures using (^{17}\mathrm{O}) Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy. The protocol is adapted from the work of M. S. M. Alger et al., which demonstrated the exclusive detection and direct quantification of oxygenates in gasoline [1].

Principle and Advantages

(^{17}\mathrm{O}) NMR allows for the specific detection of oxygen-containing compounds without interference from the vast background of hydrocarbons in a mixture. This is because the NMR signal originates only from the (^{17}\mathrm{O}) isotope. The method is direct and, when using an internal standard, can be highly quantitative [1].

Key advantages over (^{1}\mathrm{H}) or (^{13}\mathrm{C}) QNMR include [1]:

- Specificity: Signals are exclusively from oxygenates.

- Spectral Simplicity: Avoids overlapping signals from hydrocarbon chains.

- Direct Quantification: Does not require laborious separation of the oxygenates from the matrix prior to analysis.

Experimental Protocol

2.1. Materials and Reagents

- Sample: The mixture containing the target oxygenate (e.g., fuel sample with ethanol).

- Internal Standard (IS): A chemically stable, pure compound with a well-resolved (^{17}\mathrm{O}) NMR signal that does not overlap with sample signals. Dimethyl sulfone has been successfully used for this purpose [1].

- NMR Solvent: A deuterated solvent (e.g., CDCl(_3), D(_2)O) suitable for the sample matrix. The solvent itself should not contain (^{17}\mathrm{O}) signals that cause interference.

- NMR Tube: Standard 5 mm NMR tube.

2.2. Sample Preparation

- Accurately weigh a known amount of the internal standard into the NMR tube.

- Add a known, precise weight of the sample mixture to the same NMR tube.

- Add a suitable deuterated solvent and mix thoroughly to form a homogeneous solution.

> Critical Note: The entire quantification relies on the accuracy of the weight measurements for both the internal standard and the sample.

2.3. NMR Acquisition Parameters

While the specific parameters will depend on the spectrometer, the following provides a guideline based on the literature [1]:

- Nucleus: (^{17}\mathrm{O})

- Observe Frequency: ~54 MHz (at a 11.7 T magnetic field)

- Pulse Angle: 90°

- Relaxation Delay (D1): Must be sufficiently long (>5 x T(_1)) to ensure full relaxation of the (^{17}\mathrm{O}) nuclei between scans for accurate quantification. The longitudinal relaxation times (T(_1)) for (^{17}\mathrm{O}) are short but must be determined or estimated [1].

- Number of Scans: A large number (thousands) may be required due to the low natural abundance and sensitivity of (^{17}\mathrm{O}).

- Data Acquisition: Acquire data without proton decoupling.

The workflow for the sample preparation and data acquisition is summarized below.

2.4. Data Processing and Quantification

Process the FID: Apply exponential line broadening (e.g., 1-5 Hz) and perform Fourier transformation.

Integrate Signals: Measure the integral of the target ethanol signal and the internal standard signal.

Calculate Concentration: Use the following formula for quantification:

C_eth = (I_eth / I_is) × (N_is / N_eth) × (MW_eth / MW_is) × (W_is / W_sample) × P_isWhere:

C_eth= Concentration of ethanol in the sample (e.g., w/w %)I_eth,I_is= Integral of the ethanol and internal standard signals, respectively.N_eth,N_is= Number of oxygen atoms per molecule in ethanol and the IS (both are 1 for ethanol and dimethyl sulfone).MW_eth,MW_is= Molecular weight of ethanol and the internal standard.W_is,W_sample= Weight of the internal standard and the sample.P_is= Purity of the internal standard.

Expected Data and Chemical Shifts

The table below lists the published (^{17}\mathrm{O}) NMR chemical shifts for common oxygenates in gasoline, which can be used for identification [1].

| Compound | δ (ppm) |

|---|---|

| Di-(n)-butyl ether (neat) | 3.9 |

| Methyl (tert)-butyl ether (MTBE) (neat) | 18.1 |

| Ethanol (in gasoline) | To be determined experimentally* |

| Methanol (in gasoline) | To be determined experimentally* |

| (tert)-Butyl alcohol (in gasoline) | To be determined experimentally* |

> *Note: The original study confirmed the simultaneous detection and quantification of methanol, ethanol, 2-propanol, and MTBE but did not publish the specific chemical shift values for all compounds in the mixture [1]. You must establish these values for your specific solvent system.

Methodological Considerations

- Limitations: The method may not reliably differentiate between certain linear alcohols (e.g., 1-propanol, 1-butanol) as their chemical shifts are very similar. However, it is excellent for identifying unexpected oxygenates like acetates and ketones [1].

- Sensitivity: The low natural abundance (0.037%) and gyromagnetic ratio of (^{17}\mathrm{O}) make it less sensitive than (^{1}\mathrm{H}) NMR. This necessitates longer acquisition times or the use of enriched samples if very low concentrations need to be detected [2].

- Instrument Access: Performing (^{17}\mathrm{O}) NMR requires a spectrometer capable of observing this nucleus, which may not be as universally available as instruments for (^{1}\mathrm{H}) or (^{13}\mathrm{C}).

Experimental Design and Underlying Principles

To effectively adapt and implement this protocol, an understanding of the core concepts is essential. The following diagram illustrates the logical decision-making process for a successful (^{17}\mathrm{O}) QNMR experiment.

Important Limitations and Updates

A critical point for your application is that the core methodological paper this protocol is based on was published in 2003 [1]. While the fundamental principles of QNMR remain sound, you should be aware of the following:

- Technological Advances: NMR hardware (probes, consoles) and software have improved significantly since 2003. Modern spectrometers may offer better sensitivity for (^{17}\mathrm{O}) detection.

- Literature Gap: The search results did not yield a more recent, specific protocol for ethanol-(^{17}\mathrm{O}) quantification. This highlights a potential gap in the readily available scientific literature.

- Need for Validation: It is highly recommended that you use this protocol as a starting point and validate it for your specific instrument and sample matrix (e.g., pharmaceutical formulations rather than gasoline). You will need to experimentally determine the optimal relaxation delay, confirm chemical shifts, and establish the linearity and precision of the method.

References

Application Notes and Protocols: Using Ethanol-17O as NMR Tracer in Biological Systems

Introduction to 17O NMR and Ethanol-17O Tracer Applications

Oxygen-17 NMR spectroscopy represents a powerful but underutilized technique in metabolic research and drug development that offers unique capabilities for tracing oxygen metabolism in biological systems. Unlike other nuclei commonly used in NMR spectroscopy, 17O provides direct insight into oxygen utilization and metabolic flux in real-time, making it particularly valuable for studying physiological processes and metabolic disorders. The quadrupolar nature of the 17O nucleus (spin I = 5/2) results in several distinctive NMR properties, including broad resonance lines and very short relaxation times, which present both challenges and opportunities for researchers [1]. Despite these technical challenges, 17O NMR has emerged as a valuable tool for investigating metabolic pathways, protein structure and function, and bioenergetics in living systems.

The application of This compound as NMR tracer builds upon these fundamental principles, leveraging the molecule's metabolic properties and distinct 17O NMR signature to probe biological processes. Ethanol metabolism involves multiple oxidative steps, making 17O-labeled ethanol an ideal tracer for studying hepatic metabolism, oxidative stress, and related pathological conditions. When specifically labeled at the hydroxyl position, this compound enables researchers to track the fate of the oxygen atom through various metabolic pathways, providing insights that complement those obtained from more conventional 13C or 15N tracing approaches. This application note provides comprehensive protocols and methodological considerations for implementing this compound tracer studies in biological systems, with particular emphasis on practical aspects of experimental execution and data interpretation.

Fundamental Principles of 17O NMR Spectroscopy

Key NMR Properties of 17O

17O NMR spectroscopy is characterized by several unique physical properties that distinguish it from more conventional NMR approaches and dictate specific experimental requirements. The 17O nucleus possesses a spin quantum number of I = 5/2, classifying it as a quadrupolar nucleus with an electrical quadrupole moment that interacts strongly with local electric field gradients. This interaction results in efficient relaxation mechanisms that produce characteristically broad resonance lines but also enable rapid signal averaging due to short relaxation times [2] [1]. The natural abundance of 17O is extremely low (0.037-0.038%), which combined with its medium receptivity relative to other nuclei (approximately 0.065 compared to 13C at natural abundance) traditionally necessitated isotopic enrichment for practical applications [3] [1]. However, this low natural abundance can be advantageous in tracer studies as it provides minimal background signal interference.

The chemical shift range for 17O exceeds 1600 ppm, making it highly sensitive to local chemical environment and molecular structure [2] [1]. This extensive dispersion often allows resolution of different oxygen-containing functional groups even in complex mixtures. For biological applications, an essential advantage of 17O NMR is that molecular oxygen (O2) is NMR-invisible, meaning that only the metabolically generated H217O product is detected following inhalation of 17O2 gas or administration of other 17O-labeled substrates [4] [5]. This property dramatically simplifies the interpretation of 17O NMR data in metabolic studies compared to other methods like positron emission tomography using 15O2, which detects all 15O species regardless of their metabolic status [4].

Table 1: Fundamental NMR Properties of 17O Nucleus

| Property | Value | Significance |

|---|---|---|

| Spin Quantum Number | I = 5/2 | Quadrupolar character leading to broad lines |

| Natural Abundance | 0.037-0.038% | Very low, often requires enrichment for detection |

| Chemical Shift Range | >1600 ppm | High sensitivity to chemical environment |

| Reference Compound | D2O or H2O | Commonly referenced to water at 0 ppm |

| Relative Receptivity | 0.065 (vs. 13C) | Low sensitivity, benefits from high fields |

| Relaxation Times | T1 ~ 3-6 ms (in vivo) | Very short, enables rapid signal averaging |

Comparison with Other NMR Nuclei in Biological Research

17O NMR occupies a unique niche in the NMR toolkit for biological research, complementing the more established 1H, 13C, and 15N methodologies. While 1H NMR benefits from high sensitivity and natural abundance, it suffers from limited chemical shift dispersion and extensive signal overlap in complex biological mixtures [6]. Heteronuclear approaches using 13C and 15N offer improved spectral dispersion but often require sophisticated isotopic labeling strategies and multi-dimensional experiments for detailed metabolic insights [6]. In contrast, 17O NMR provides direct observation of oxygen metabolism without interference from background signals, enabled by the NMR-invisible nature of 17O2 and the low natural abundance of 17O [4] [5]. This unique attribute makes 17O particularly valuable for studying oxidative metabolic processes in real-time.

The quadrupolar line broadening that characterizes 17O spectra typically limits resolution among similar compounds but can be advantageous for quantifying overall metabolic flux without requiring complete spectral resolution [7] [2]. When combined with the increasing availability of high-field NMR instruments and specialized detection methods, 17O NMR has emerged as a powerful approach for certain specialized applications, particularly in the study of cerebral oxygen metabolism, tumor hypoxia, and hepatic ethanol metabolism [4] [5] [8]. The methodology enables completely non-invasive measurements of metabolic rates in living organisms, providing unique insights into bioenergetics and metabolic dysfunction in various pathological states.

This compound Characterization and Spectral Properties

Spectral Features of this compound

This compound exhibits distinct NMR characteristics that make it particularly suitable for biological tracing applications. The hydroxyl oxygen of ethanol resonates at approximately 7 ppm relative to water when measured in neat solutions, though this value can shift substantially depending on solvent, concentration, and temperature conditions [2]. In complex biological mixtures, the ethanol 17O signal typically appears as a relatively narrow resonance compared to other alcohols, which facilitates its detection and quantification even in the presence of other oxygen-containing compounds [7]. The chemical shift sensitivity of the ethanol hydroxyl oxygen to local molecular environment, hydrogen bonding, and pH variations provides valuable information about its microscopic surroundings in biological systems, though this same sensitivity necessitates careful experimental control to ensure reproducible results.

The signal linewidth of this compound is influenced by multiple factors including viscosity, molecular mobility, and the quadrupolar relaxation mechanism inherent to 17O nuclei. In aqueous solutions at physiological temperatures, linewidths typically range from 10 to 1000 Hz, with broader signals observed in more viscous environments or when molecular motion is restricted [7] [2]. For the hydroxyl oxygen in ethanol, the quadrupolar coupling constant falls within the range typical for organic alcohols, contributing to efficient relaxation and characteristically broadened resonances. Despite this broadening, the ethanol 17O signal remains sufficiently distinct to resolve from other common biological alcohols such as 1-propanol, 1-butanol, and 1-pentanol, which tend to resonate at approximately 1 ppm and exhibit greater overlap with each other [7].

Table 2: 17O NMR Parameters for Ethanol and Related Compounds

| Compound | Chemical Shift (ppm) | Relative Linewidth | Notes |

|---|---|---|---|

| This compound (OH) | ~7 ppm | Narrow | Well-resolved from other alcohols |

| Water (H217O) | 0 ppm (reference) | Medium | Reference compound; varies with temperature |

| Methanol | ~8-10 ppm | Narrow | Similar to ethanol |

| 1-Propanol | ~1 ppm | Broad | Overlaps with other primary alcohols |

| 1-Butanol | ~1 ppm | Broad | Significant spectral overlap |

| Acetone | ~560 ppm | Very broad | Far downfield, does not interfere |

| Ethyl Acetate | ~200-350 ppm | Broad | Multiple oxygen environments |

Relaxation Properties and Quantitative Considerations

Relaxation parameters for this compound are characterized by very short timescales resulting from efficient quadrupolar relaxation mechanisms. Typical spin-lattice relaxation times (T1) for 17O in liquid water and simple alcohols range from 3-6 milliseconds at ambient temperature, while spin-spin relaxation times (T2) are generally slightly shorter, typically 1.5-4 milliseconds in biological environments [4] [2]. These short relaxation times enable rapid signal averaging with minimal repetition delays, partially offsetting the inherent sensitivity limitations of 17O detection. However, the efficient relaxation also contributes to the characteristically broad lines associated with 17O NMR spectra, which can complicate the detection of similar compounds in complex mixtures.

Quantitative analysis of this compound in biological mixtures can be challenging due to spectral overlap and variations in relaxation behavior across different molecular environments. Multivariate data analysis methods such as Partial Least Squares (PLS) regression have been successfully applied to resolve and quantify individual alcohol species in mixtures where standard integration and deconvolution techniques prove inadequate [7]. These chemometric approaches leverage the entire spectral profile rather than relying solely on peak heights or areas, providing improved accuracy in complex biological matrices. For this compound specifically, the relatively narrow linewidth compared to longer-chain alcohols makes it more amenable to traditional quantification methods, though careful validation against standards remains essential for accurate concentration measurements.

Applications in Biological Systems

In Vivo Metabolic Tracing

This compound serves as a valuable metabolic tracer for investigating oxidative metabolism in living systems, particularly in the context of hepatic alcohol metabolism. When administered to laboratory animals, the compound enables real-time monitoring of ethanol disposition and oxidative metabolism through detection of the 17O label in metabolic products, primarily water. The direct 17O NMR approach detects metabolically generated H217O resulting from oxidative metabolism, providing a quantitative measure of metabolic flux through alcohol dehydrogenase and subsequent pathways [4] [5]. This application capitalizes on the unique advantage that molecular 17O2 is NMR-invisible, ensuring that only the metabolic product H2 17O contributes to the observed signal, thereby dramatically simplifying data interpretation compared to other tracer methodologies [4].

In vivo 17O NMR approaches have been successfully implemented for measuring cerebral metabolic rate of oxygen (CMRO2) using 17O2 inhalation, and similar principles apply to this compound tracing studies [5] [8]. These studies typically employ high-field instruments (7T or higher) to compensate for the inherently low sensitivity of 17O detection, with specialized pulse sequences optimized for rapid signal acquisition. The temporal resolution achievable with 17O NMR (on the order of seconds to minutes) enables dynamic monitoring of metabolic processes, providing insights into metabolic kinetics that are difficult to obtain with other techniques. For this compound specifically, this allows researchers to track the hepatic first-pass metabolism of ethanol and its modulation by physiological, genetic, or pharmacological factors.

In Vitro and Ex Vivo Applications

In vitro applications of this compound include metabolic studies in cell cultures, tissue homogenates, and purified enzyme systems, where the compound serves as a substrate for elucidating metabolic pathways and kinetic parameters. In these controlled environments, this compound can help identify and quantify metabolic products, probe enzyme mechanisms, and investigate metabolic flux through competing pathways. The excellent solubility of ethanol in aqueous systems and its permeability across biological membranes make it particularly suitable for cell-based studies, where it can be administered at physiological concentrations without disrupting normal cellular function. Detection of the 17O label in metabolic products provides direct evidence of oxidative metabolism without requiring complex sample workup or separation.

Ex vivo analysis of tissue extracts and biofluids following this compound administration represents another valuable application, combining the metabolic insights of tracer studies with the enhanced sensitivity and resolution available from high-field NMR instruments. In these experiments, tissue samples are typically extracted using cryoquenching and efficient extraction protocols to preserve metabolic profiles, followed by 17O NMR analysis to quantify 17O incorporation into various metabolites [6]. The exceptional chemical shift range of 17O (over 1600 ppm) often allows resolution of different oxygen-containing functional groups even in complex mixtures, facilitating the identification of novel metabolites and unexpected metabolic fates of the ethanol oxygen [2] [1]. These approaches have been successfully applied to study ethanol metabolism in liver tissues, investigate alcohol-related toxicity mechanisms, and identify metabolic interactions between ethanol and other substrates.

Experimental Protocols

Tracer Preparation and Administration

This compound with isotopic enrichment typically ranging from 10% to 40% is commercially available from specialty chemical suppliers, though costs can be substantial, particularly for higher enrichment levels [4] [1]. For in vivo studies, the compound should be prepared in sterile, isotonic saline at concentrations appropriate for the intended route of administration, with careful attention to maintaining sterility and compound stability. For most metabolic studies, this compound is administered via intravenous injection or oral gavage, with doses typically ranging from 0.1 to 1.0 g/kg body weight depending on the specific research objectives and experimental model. Lower doses are preferable for physiological studies, while higher doses may be used to investigate metabolic saturation or toxicity pathways.

Table 3: this compound Administration Protocols for Different Model Systems

| Model System | Recommended Dose | Administration Route | Vehicle | Notes |

|---|---|---|---|---|

| Mouse/Rat | 0.5 g/kg | Intravenous bolus | Sterile saline | Monitor physiological parameters |

| Mouse/Rat | 1.0 g/kg | Oral gavage | Sterile saline | First-pass metabolism studies |

| Cell Culture | 10-100 mM | Culture medium | Isotonic buffer | Concentration-dependent studies |

| Tissue Homogenates | 5-50 mM | Incubation medium | Physiological buffer | Enzyme kinetics studies |

| Isolated Enzymes | 0.1-10 mM | Reaction buffer | Appropriate buffer | Mechanistic studies |

NMR Acquisition Parameters

17O NMR acquisition requires optimization of specific parameters to accommodate the unique properties of the 17O nucleus, particularly its short relaxation times and broad resonance lines. For in vivo studies, a simple one-pulse experiment with 90° excitation pulses typically provides the best sensitivity, with minimal repetition delays (D1 = 0.1 s) enabled by the fast relaxation [2]. Acquisition times are generally short (AQ = 0.04 s) to capture the rapidly decaying signal, with moderate exponential line broadening (LB = 50 Hz) applied to improve signal-to-noise ratio without excessive line distortion. These parameters should be adjusted based on specific experimental conditions, magnetic field strength, and the particular biological application.

For high-resolution studies of extracts or purified systems, additional considerations include sample concentration and solvent selection to maximize signal detection. Samples should be as concentrated as possible, ideally using neat liquids or very concentrated solutions in solvents free of oxygen atoms to minimize background signals [2]. The sample temperature should be carefully controlled, as 17O chemical shifts exhibit significant temperature dependence that can affect reproducibility. For quantitative analyses, pulse calibration should be performed carefully using a standard sample of D2O or H2 17O, with typical 90° pulse widths of 15-30 microseconds at appropriate power levels [2].

Table 4: Recommended NMR Acquisition Parameters for Different Experimental Setups

| Parameter | In Vivo | In Vitro/Extracts | High-Resolution |

|---|---|---|---|

| Pulse Sequence | Simple one-pulse | Simple one-pulse | One-pulse with ringing suppression |

| Pulse Angle | 90° | 90° | 90° |

| Spectral Width | 50,000-100,000 Hz | 50,000-100,000 Hz | 50,000-100,000 Hz |

| Acquisition Time | 0.04 s | 0.04-0.1 s | 0.1-0.5 s |

| Recycle Delay | 0.1 s | 0.1-0.5 s | 0.1-0.5 s |

| Number of Scans | 1,000-30,000 | 1,000-10,000 | 100-5,000 |

| Line Broadening | 50-100 Hz | 50 Hz | 10-50 Hz |

Data Processing and Analysis

Data processing for this compound NMR experiments typically begins with careful baseline correction and application of appropriate apodization functions to optimize the trade-off between signal-to-noise ratio and resolution. For in vivo data where acoustic ringing can be problematic, specialized pulse sequences such as the "aring" sequences available on Bruker spectrometers or post-processing techniques like linear prediction to replace points affected by probe ringing may be employed [2]. Following these preliminary steps, spectra are typically Fourier transformed and phase corrected to yield the final frequency domain spectrum for analysis. For quantitative studies, careful phasing is particularly important to ensure accurate integration of broad spectral features.

Spectral analysis approaches vary depending on experimental objectives and sample complexity. For simple systems containing only this compound and its major metabolites, direct integration relative to an internal or external standard may suffice. However, for complex biological mixtures with overlapping resonances, more sophisticated multivariate analysis methods such as Partial Least Squares (PLS) regression have proven effective [7]. These approaches can resolve individual components despite significant spectral overlap by leveraging the entire spectral profile rather than relying on isolated peaks. For dynamic studies monitoring metabolic flux, time-course data are typically fitted to appropriate kinetic models to extract metabolic rates and other physiologically relevant parameters.

Technical Considerations and Troubleshooting

Sensitivity and Resolution Optimization

Sensitivity enhancement represents a primary challenge in this compound NMR experiments due to the low natural abundance and medium receptivity of the 17O nucleus. The most straightforward approach to address this limitation involves maximizing sample quantity, using neat liquids whenever possible or highly concentrated solutions in solvents free of oxygen atoms [2] [1]. For in vivo studies, this translates to using the largest feasible sample volumes and concentrations compatible with the biological model. Additionally, the use of high magnetic fields (≥7 T) provides significant sensitivity gains for in vivo 17O NMR applications, as 17O relaxation times are largely independent of magnetic field strength, resulting in narrower effective line widths at higher fields [5]. For specialized applications, hyperpolarization techniques can dramatically enhance 17O sensitivity, though these methods require specialized equipment and are not yet widely available [6].

Resolution improvement in this compound NMR focuses primarily on minimizing line broadening contributions from factors other than the inherent quadrupolar relaxation. Magnetic field homogeneity should be optimized through careful shimming, though the broad nature of 17O resonances makes this less critical than for 1H NMR. For in vivo studies, physiological motion including respiration and cardiac pulsation can contribute to line broadening, necessitating appropriate gating strategies or motion suppression techniques when feasible. In extraction-based studies, sample viscosity should be minimized through appropriate dilution or heating to reduce viscosity-related broadening. Despite these efforts, some degree of line broadening is inevitable with 17O NMR, and experimental designs should accommodate this limitation through appropriate spectral processing and analysis approaches.

Practical Challenges and Solutions

Several practical challenges commonly arise when implementing this compound tracer studies, particularly for researchers new to 17O NMR methodology. Acoustic ringing of the probe can obscure the early portion of the free induction decay, leading to baseline distortions; this can be addressed through specialized pulse sequences that minimize ringing or through post-processing techniques like linear prediction to replace affected data points [2]. Pulse calibration may present difficulties on spectrometers where 17O is infrequently used, as the default power settings may not be appropriate; this requires careful measurement of the 90° pulse width using a standard sample such as D2O or H2 17O, with typical values ranging from 15-30 microseconds depending on the probe and amplifier [2].

Instrument setup issues may include the absence of 17O parameters in the pulse program library or prosol table, particularly on shared instruments where 17O is not routinely detected. In such cases, basic parameters must be established empirically, beginning with tuning the probe to the 17O frequency using 'atma' or similar utilities, followed by pulse calibration and creation of appropriate entries in the prosol table for future convenience [2]. For in vivo studies, additional challenges include maintaining physiological stability during extended acquisition periods and minimizing physiological motion artifacts, which may require specialized animal handling equipment, physiological monitoring, and gating strategies. Despite these challenges, the unique metabolic insights provided by this compound tracer methodology justify the investment in technique development for many research applications.

Conclusion

This compound NMR tracer methodology provides a powerful approach for investigating oxidative metabolism and ethanol disposition in biological systems, complementing more established techniques in the metabolomics toolkit. The unique properties of the 17O nucleus, particularly the NMR-invisible nature of molecular 17O2 and the direct detectability of metabolic water, enable simplified interpretation of metabolic flux studies compared to other tracer approaches. While technical challenges remain, particularly regarding sensitivity and spectral resolution, ongoing advancements in high-field instrumentation, pulse sequence design, and analysis methodologies continue to expand the applications of this technique in basic research and drug development.

The protocols outlined in this application note provide a foundation for implementing this compound tracer studies in various biological contexts, from in vivo metabolic imaging to detailed in vitro mechanistic investigations. By following these guidelines and adapting them to specific research needs, investigators can leverage the unique capabilities of 17O NMR to address important questions in metabolism, toxicology, and pharmacology. As with any specialized methodology, success depends on careful attention to experimental details, appropriate controls, and iterative optimization based on preliminary results. When properly implemented, this compound tracing offers unique insights into biological oxidation processes that are difficult to obtain by other means.

References

- 1. ( 17 ) Oxygen O NMR [chem.ch.huji.ac.il]

- 2. University of Ottawa NMR Facility Blog: 17O NMR [u-of-o-nmr-facility.blogspot.com]

- 3. Spectroscopy: A Novel Probe for Characterizing Protein... 17 O NMR [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative 17O imaging towards oxygen consumption ... [sciencedirect.com]

- 5. In vivo 17O NMR approaches for brain study at high field [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of NMR spectroscopy to systems biochemistry [pmc.ncbi.nlm.nih.gov]

- 7. Multivariate analysis and quantitation of 17O-nuclear ... [sciencedirect.com]

- 8. In vivo measurement of CBF using > 17 > O of metabolically... NMR signal [experts.umn.edu]

Application Note: Approaches for ¹⁷O Isotopic Labeling and Analysis in Organic Molecules

Introduction and Principle

¹⁷O NMR spectroscopy is a powerful technique for elucidating the structure and reactivity of molecules, but its development is hampered by the very low natural abundance of the ¹⁷O isotope (0.04%) [1]. Isotopic labeling is generally required prior to NMR analyses. Site-specific ¹⁷O labeling allows researchers to track oxygen atoms' fate in chemical and biological processes, providing unique insight into reaction mechanisms and molecular structures, particularly in drug metabolism studies [2]. This note outlines practical strategies based on recent advances in mechanochemistry and synthesis.

Labeling Strategies and Protocols

Strategy 1: Direct ¹⁷O Labeling of Oxides via Mechanochemistry

Recent studies demonstrate that mechanochemistry can be used for the direct ¹⁷O isotopic labeling of various oxides, which can serve as precursors for more complex molecules [1].

- Principle: Mechanical forces in ball milling create fresh, reactive surfaces on solid particles, facilitating reactions with ¹⁷O-enriched water (H₂¹⁷O) at their interfaces.

- Materials: Starting oxide (e.g., CaO, Al₂O₃, SiO₂, TiO₂, ZrO₂), ¹⁷O-enriched water (H₂¹⁷O).

- Equipment: Ball mill (e.g., planetary ball mill), inert atmosphere glove box (if handling air-sensitive materials), heating furnace.

Table 1: Exemplary Milling Conditions for Direct Oxide Labeling

| Oxide | Milling Frequency | Time | Liquid Assistant (H₂¹⁷O) | Key Outcome |

|---|---|---|---|---|

| CaO | 25 Hz | 1 hour | Stoichiometric equivalent (for Ca(*OH)₂) | Complete conversion to hydroxide [1] |

| Al₂O₃, SiO₂, TiO₂, ZrO₂ | Not Specified | <1 hour | Small amounts (Liquid-Assisted Grinding) | Successful ¹⁷O enrichment at surface and within particles [1] |

- Workflow: The experimental workflow for this labeling strategy is as follows, illustrating the process from preparation to final analysis:

Strategy 2: Synthetic Organic Chemistry Approach

An alternative strategy involves the synthesis of ethanol or other complex molecules from pre-labeled, simpler ¹⁷O-containing precursors.

- Principle: Building the target molecule using small, ¹⁷O-enriched building blocks, where the ¹⁷O atom is incorporated at a specific site during synthesis [2].

- Challenge: A significant synthetic effort is required, exacerbated by the limited availability of ¹⁷O-labeled precursors [2].

- Example Strategy: Using [¹³C]methyl phenyl sulfide as a stable carrier for a ¹³C-label can inspire analogous approaches for ¹⁷O. The thiomethyl group acts as a stable, non-volatile protecting group, allowing for the preparation of specific ¹⁷O-isotopomers of two-carbon precursors.

Analytical Verification Protocols

¹⁷O NMR Spectroscopy

Verification of successful labeling and site-specificity is primarily achieved via ¹⁷O NMR.

- Sample Preparation: The ¹⁷O-enriched ethanol (or intermediate) is prepared in a suitable NMR solvent. For quantitative analysis, preparing mixtures of known composition is necessary [3].

- Data Acquisition:

- Challenge: Severe signal overlap can occur for similar species (e.g., primary alcohols of similar chain length), making standard integration unreliable [3].

- Solution: Apply multivariate analysis techniques like Partial Least Squares (PLS) regression. For complex overlaps, group alcohols by chain length to build more accurate and robust calibration models [3].

- Advanced Technique: Use Dynamic Nuclear Polarization (DNP) to dramatically enhance sensitivity, allowing for the study of surfaces and interfaces in solids [1].

Table 2: Troubleshooting ¹⁷O NMR Analysis of Alcohol Mixtures

| Problem | Cause | Solution |

|---|---|---|

| Poor precision in quantitation | Severe spectral overlap between alcohol species | Employ multivariate analysis (e.g., PLS) [3] |

| Low signal-to-noise ratio | Low enrichment level or insufficient sample | Use DNP-enhanced NMR; increase milling time or H₂¹⁷O concentration [1] |

| Inability to distinguish sites | Lack of site-specific labeling | Employ synthetic route with pre-labeled, site-specific precursors [2] |

Stable Isotope Ratio Mass Spectrometry (IRMS)

While NMR identifies the site, IRMS precisely measures the degree of enrichment.

- Application: Confirms the overall ¹⁸O/¹⁶O ratio (δ¹⁸O value) in the sample. This is highly useful for geographical origin traceability and authentication studies, as the δ¹⁸O value in ethanol correlates with the latitude and local water source of its production [4] [5].

- Procedure: Ethanol samples are typically analyzed after conversion to CO gas. The δ¹⁸O value is reported relative to a standard (VSMOW).

Conclusion and Future Perspectives

Site-specific ¹⁷O isotopic labeling, particularly for molecules like ethanol, remains a specialized challenge. The protocols summarized here highlight two complementary paths: the direct, efficient labeling of potential precursors via mechanochemistry and the more traditional, precise synthetic incorporation. The choice of method depends on the specific research question, available precursors, and required level of site-specificity.

Future developments will likely focus on expanding the library of ¹⁷O-labeled precursors and refining multi-isotope and chemometric approaches to improve the reliability and application of these powerful techniques in drug development and material science [5].

References

- 1. Direct 17O Isotopic Labeling of Oxides Using ... [pmc.ncbi.nlm.nih.gov]

- 2. The use of stable isotope labelling for the analytical ... [pubmed.ncbi.nlm.nih.gov]

- 3. Multivariate Analysis and Quantitation of (17)O-nuclear ... [pubmed.ncbi.nlm.nih.gov]

- 4. Geographical discrimination of ethanol based on stable ... [sciencedirect.com]

- 5. Advancing Stable Isotope Analysis for Alcoholic Beverages ... [mdpi.com]

metabolic pathway tracing with Ethanol-17O

Foundations of Stable Isotope Tracing

Stable isotope tracing involves introducing a nutrient labeled with a non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H, or ¹⁷O) into a biological system. The movement of this labeled atom into downstream metabolic intermediates is then tracked over time using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy [1]. This method reveals the dynamic fluxes of metabolic pathways, which is crucial because static measurements of metabolite concentrations can often be misleading [2].

The core principle is based on two main tracer models [2]:

- Tracer Dilution Model: Used to calculate the rate of appearance (Ra) and disposal (Rd) of a substrate within a metabolic pool.

- Tracer Incorporation Model: Used to measure the synthesis rates of larger biomolecules (like proteins, lipids, or DNA) from a labeled precursor.

The diagram below outlines the key decision points and workflow for a general in vivo stable isotope tracing study, which can serve as a logical framework for your research.

Diagram 1: A generalized workflow for conducting an in vivo stable isotope tracing study, highlighting key experimental decision points.

Methodological Considerations from Literature

The table below summarizes critical experimental parameters based on existing protocols, which should be considered when designing any tracing study, including one with this compound.

| Experimental Stage | Key Parameter | Considerations & Recommendations from Literature |

|---|

| Tracer Delivery | Method of Administration | Continuous IV Infusion (with priming bolus): Recommended for achieving an isotopic steady state, enabling richer data on pathways like the TCA cycle [1]. IV Bolus-only: Simpler but results in lower overall isotope enrichment and non-steady-state dynamics [1]. Dietary Administration: More physiological and allows for longer labeling of macromolecules; consistency can be a challenge [1]. | | | Infusion Duration | A 2-3 hour infusion is often practical and sufficient for central carbon metabolites to approach an isotopic steady state [1]. | | In Vivo Procedures | Surgical Workflow | The protocol should integrate seamlessly into standard surgical procedures. The tracer infusion should begin before the patient enters the operating room [1]. | | | Physiological Monitoring | Monitor for nutrient-specific physiological responses (e.g., hyperglycemia during glucose infusion, metabolic acidosis during lactate infusion) [1]. | | Sample Processing | Metabolite Extraction | Tissue samples (e.g., tumor, liver) should be immediately frozen after resection to preserve metabolic state [1]. | | Data Analysis | Analytical Instrumentation | Mass Spectrometry (MS) is prominently featured for high sensitivity in detecting isotope labeling patterns in metabolic intermediates [1] [2]. |

A Proposed Adaptation for Ethanol Metabolism

To bridge the gap towards your specific interest in ethanol, the search revealed that genome-scale metabolic models (GEMs) and flux balance analysis can be used to study ethanol metabolism via pathways like the acrylate pathway in certain bacteria [3]. Furthermore, studies on ethanol's effects in mouse livers use stable isotopes (like ²H₂O) to probe changes in protein turnover and acetylation, demonstrating the broader applicability of tracing techniques to ethanol-related research [4].

Given the lack of a direct this compound protocol, your research may need to pioneer this area. A logical approach would be to adapt a well-established glucose tracing protocol by substituting this compound as the infused nutrient, while carefully considering the unique pharmacokinetics and metabolic pathways of ethanol.

A Roadmap for Your Research

To move forward with your investigation into , I suggest the following steps:

- Consult Specialized Literature: Deepen your search in highly specialized journals focused on alcohol metabolism, analytical chemistry, or isotopic methodologies. The terms "¹⁷O NMR" or "oxygen isotope tracing" might yield more specific technical notes.

- Adapt a Glucose Protocol: Use a detailed continuous infusion protocol for [¹³C]-glucose as a technical blueprint [1]. Substitute this compound as the tracer and adjust key parameters like infusion rate and duration based on ethanol's metabolism.

- Focus on Analytical Specificity: The primary challenge will be the analytical method. ¹⁷O has a low natural abundance and is challenging to detect. You will need to confirm access to either ¹⁷O-NMR or highly specialized MS techniques capable of quantifying oxygen isotope incorporation.

- Define the Metabolic Questions: Clearly outline which specific pathways you aim to trace. For ethanol, this could include its oxidation to acetaldehyde and acetate, entry into the TCA cycle, or its role in lipid synthesis.

References

- 1. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tracing metabolic flux in vivo: basic model structures of ... [pmc.ncbi.nlm.nih.gov]

- 3. Genome-scale metabolic modelling enables deciphering ethanol ... [microbialcellfactories.biomedcentral.com]

- 4. Chronic Alcohol Consumption Reprograms Hepatic ... [sciencedirect.com]

Understanding the 17O NMR Challenge

Before designing any protocol, it's crucial to understand why 17O NMR is a specialized technique. The following table summarizes the core challenges and the theoretical insights that make 17O NMR feasible, especially for biomolecules.

| Aspect | Challenges | Overcoming the Challenges |

|---|---|---|

| Natural Abundance & Sensitivity | Very low natural abundance (0.037%); low gyromagnetic ratio leads to poor sensitivity (∼0.1 million times less than ¹H) [1] [2]. | Isotopic ¹⁷O-labeling is often essential for studies on specific sites in molecules [1] [3]. |

| Quadrupolar Nucleus | Spin quantum number I=5/2; has an electric quadrupole moment causing very efficient quadrupolar relaxation and severe line broadening [1] [4] [2]. | The central transition (CT) signal narrows under slow-motion conditions (ω₀τc >> 1), which is typical for large biomolecules at high magnetic fields [1] [2]. |

| Relaxation & Linewidth | In the extreme narrowing limit, T₁ = T₂, leading to broad lines (10–1000 Hz FWHM). Transverse relaxation rate for the central transition is non-monotonic [4] [1]. | The large chemical shift (CSA) and quadrupolar coupling tensors are highly sensitive to the local environment, providing a rich source of structural information [2]. |

General Workflow for 17O NMR Studies

The diagram below outlines a logical workflow for a 17O NMR investigation, from sample preparation to data analysis, integrating the key considerations discussed.

Methodologies and Analytical Approaches

Sample Preparation and Data Acquisition

For ethanol-specific studies, you would need to procure or synthesize 17O-enriched ethanol. The general acquisition principles are:

- High Magnetic Fields: Use the highest available magnetic field to improve sensitivity and, for large molecules, narrow the central transition line [1] [2].

- Relaxation Consideration: Be aware of short T₁/T₂ times. The split-inversion-pulse recovery (SIP-R) method has been developed as a robust alternative for T₁ measurements, though its application to ¹⁷O is still emerging [5].

- Solvent Suppression: If studying aqueous solutions, solvent suppression techniques will be necessary to avoid the intense signal from H₂¹⁷O [6].

Spectral Analysis and Quantification